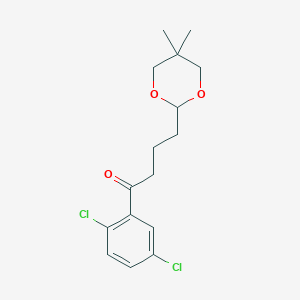

2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

CAS No.: 898756-93-9

Cat. No.: VC7824243

Molecular Formula: C16H20Cl2O3

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898756-93-9 |

|---|---|

| Molecular Formula | C16H20Cl2O3 |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | 1-(2,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

| Standard InChI | InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 |

| Standard InChI Key | OYQFVWVMDQPPSY-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)Cl)Cl)C |

| Canonical SMILES | CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)Cl)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Dichlorophenyl Group: A benzene ring with chlorine substituents at the 2' and 5' positions, conferring electron-withdrawing effects that influence aromatic electrophilic substitution patterns .

-

Butyrophenone Backbone: A four-carbon chain terminating in a ketone group, which serves as a flexible spacer between the phenyl and dioxane moieties.

-

5,5-Dimethyl-1,3-dioxane Ring: A six-membered heterocycle containing two oxygen atoms and two methyl groups at the 5-position, enhancing steric bulk and conformational stability .

The interplay of these groups dictates the compound’s polarity, solubility, and intermolecular interactions. For instance, the dioxane ring’s ether oxygens may participate in hydrogen bonding, while the chloro groups increase lipophilicity .

Physicochemical Properties

While experimental data for the 2',5'-dichloro isomer are sparse, its 2',4'-dichloro analog (PubChem CID: 24727955) offers a proxy for key properties:

| Property | Value (2',4'-Isomer) | Inferred Value (2',5'-Isomer) |

|---|---|---|

| Molecular Formula | C₁₆H₁₉Cl₂O₃ | C₁₆H₁₉Cl₂O₃ |

| Molecular Weight | 331.2 g/mol | ~331.2 g/mol |

| Boiling Point | Not reported | ~445–460°C (estimated) |

| Density | ~1.25 g/cm³ | Similar to analog |

| LogP (Partition Coefficient) | ~3.2 | Slightly higher due to Cl positioning |

The 2',5' isomer’s altered chlorine substitution may marginally increase its hydrophobicity compared to the 2',4' variant, affecting bioavailability and environmental persistence .

Synthetic Methodologies

Key Reaction Steps

Synthesis typically involves sequential functionalization of the butyrophenone core:

-

Friedel-Crafts Acylation: Introduction of the butyrophenone moiety via reaction between benzoyl chloride and a chlorobenzene derivative under Lewis acid catalysis (e.g., AlCl₃).

-

Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ to install chlorine atoms at specified positions. Regioselectivity is controlled by directing effects of existing substituents .

-

Dioxane Ring Formation: Cyclocondensation of a diol (e.g., 2,2-dimethyl-1,3-propanediol) with a ketone precursor under acidic conditions, yielding the 1,3-dioxane ring.

Industrial-Scale Considerations

Optimization for mass production may employ:

-

Continuous Flow Reactors: To enhance yield and reduce byproducts in chlorination steps.

-

Green Solvents: Substitution of traditional dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability.

-

Crystallization Techniques: Gradient cooling protocols to isolate the pure compound from reaction mixtures.

Reactivity and Functionalization

Electrophilic Substitution

The dichlorophenyl group directs incoming electrophiles to meta and para positions relative to the chlorine atoms. For example, nitration would preferentially occur at the 4' position in the 2',5'-dichloro isomer, leveraging the deactivating but ortho/para-directing nature of Cl .

Nucleophilic Attack at the Ketone

The butyrophenone’s carbonyl group is susceptible to nucleophilic additions, such as Grignard reactions, forming tertiary alcohols. Steric hindrance from the dioxane ring may slow these reactions compared to simpler acetophenones.

Ring-Opening Reactions

Under acidic conditions, the dioxane ring can hydrolyze to regenerate the diol and ketone precursors. This reversibility is critical in prodrug design, where controlled release of active metabolites is desired.

Biological and Material Applications

Material Science Applications

-

Polymer Additives: As a UV stabilizer, the compound’s chloro groups absorb high-energy radiation, protecting polymer backbones from degradation.

-

Liquid Crystals: The rigid dioxane ring and flexible butyrophenone chain could impart mesomorphic properties in display technologies.

Comparison with Structural Analogs

2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

-

Chlorine Positioning: Altered substitution pattern reduces steric clash between Cl and the dioxane ring, potentially increasing thermal stability .

-

Bioavailability: The 2',5' isomer’s higher symmetry may improve crystalline packing, enhancing shelf life.

Non-Dioxane Derivatives

Compounds lacking the dioxane ring (e.g., 2',6'-dichloroacetophenone) exhibit:

-

Lower Melting Points: Due to reduced molecular rigidity.

-

Faster Metabolic Clearance: Absence of the heterocycle simplifies Phase I oxidation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume